![molecular formula C9H13BrO B13193319 3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)
3-[2-(Bromomethyl)butyl]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Bromomethyl)butyl]furan is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a bromomethyl group attached to a butyl chain, which is further connected to the furan ring. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis, often used in the preparation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Bromomethyl)butyl]furan typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-methylbutyl)furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[2-(Bromomethyl)butyl]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form a variety of derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding butylfuran.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of butylfuran.
Applications De Recherche Scientifique
3-[2-(Bromomethyl)butyl]furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-[2-(Bromomethyl)butyl]furan largely depends on its reactivity and the nature of its interactions with other molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. This reactivity is exploited in the design of bioactive compounds, where the furan ring can interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
2-Bromomethylfuran: Similar structure but with the bromomethyl group directly attached to the furan ring.
3-(Bromomethyl)furan: Another similar compound with the bromomethyl group attached to the furan ring at a different position.
3-(2-Bromomethyl)phenylfuran: Features a phenyl group in addition to the bromomethyl and furan moieties.
Uniqueness: 3-[2-(Bromomethyl)butyl]furan is unique due to the presence of the butyl chain, which provides additional flexibility and potential for further functionalization compared to its simpler counterparts. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.
Propriétés
Formule moléculaire |
C9H13BrO |
|---|---|
Poids moléculaire |
217.10 g/mol |
Nom IUPAC |
3-[2-(bromomethyl)butyl]furan |
InChI |
InChI=1S/C9H13BrO/c1-2-8(6-10)5-9-3-4-11-7-9/h3-4,7-8H,2,5-6H2,1H3 |
Clé InChI |
KREUPYMDAKVMPB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=COC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


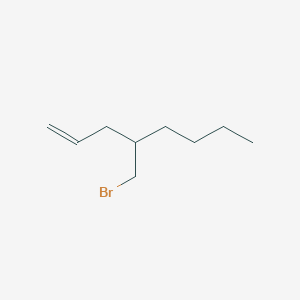
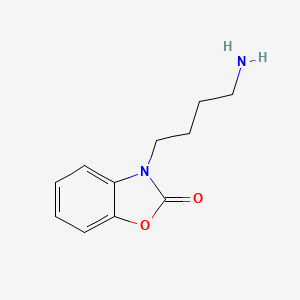
![(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13193243.png)


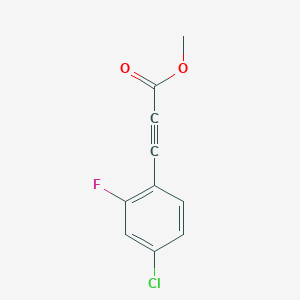
![1-[(1H-Imidazol-4-yl)methyl]piperazine](/img/structure/B13193268.png)
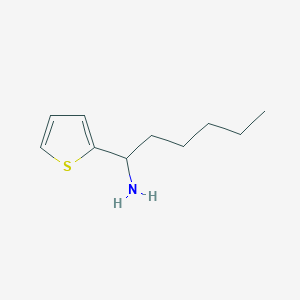
![4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile](/img/structure/B13193275.png)
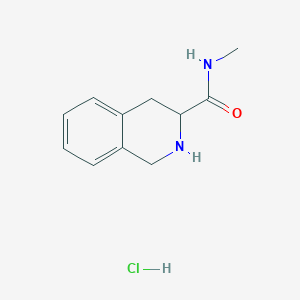


![3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)

